Benzo[d]isoxazol-3-ol
Overview
Description
Benzo[d]isoxazol-3-ol is a heterocyclic compound that features a benzene ring fused to an isoxazole ring. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The structure of this compound includes one oxygen atom and one nitrogen atom at adjacent positions within the five-membered isoxazole ring, making it a versatile scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Benzo[d]isoxazol-3-ol primarily targets the Estrogen receptor beta . This receptor is a part of the estrogen receptor family that plays a crucial role in a variety of physiological processes, including reproductive development and function .
Mode of Action
It is known to interact with its target, the estrogen receptor beta . The interaction between the compound and its target may result in changes that influence the receptor’s function, potentially affecting the regulation of gene transcription .
Biochemical Pathways
Given its interaction with the estrogen receptor beta, it may influence pathways related to reproductive development and function .
Result of Action
Given its interaction with the Estrogen receptor beta, it may influence gene transcription and potentially affect reproductive development and function .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[d]isoxazol-3-ol can be synthesized through various methods. One common approach involves the cyclization of salicylhydroxamic acid. This method typically includes the protection of hydroxyl groups, followed by cyclization and deprotection steps . Another method involves the use of β-diketohydrazone derivatives, which undergo cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of eco-friendly reagents and conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often use halogenating agents or nucleophiles to introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzo[d]isoxazol-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Benzo[d]isoxazol-3-ol can be compared with other similar compounds, such as:
3-Hydroxybenzisoxazole: Shares a similar structure but differs in its specific functional groups and biological activities.
Isoxazole derivatives: These compounds have varying substituents on the isoxazole ring, leading to different chemical and biological properties.
This compound stands out due to its unique combination of a benzene ring fused to an isoxazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,2-benzoxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDQYRDCPNBPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176116 | |
Record name | 1,2-Benzisoxazol-3-ol (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21725-69-9 | |
Record name | 1,2-Benzisoxazol-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21725-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzisoxazol-3(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021725699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisoxazol-3-ol (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzoxazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Benzo[d]isoxazol-3-ol?
A1: this compound (also known as 5-chloro-benzo[d]isoxazol-3-ol or CBIO) acts as a potent D-amino acid oxidase (DAAO) inhibitor. [] DAAO is an enzyme that breaks down D-amino acids, including D-serine, a co-agonist of NMDA receptors. By inhibiting DAAO, CBIO prevents the degradation of D-serine, leading to increased D-serine levels. This increase in D-serine can enhance NMDA receptor function. [, , ]
Q2: How effective is CBIO in increasing D-serine levels compared to D-alanine levels?
A2: Research in baboons shows that while CBIO enhances plasma D-alanine levels when co-administered with D-alanine, it has minimal effect on D-alanine levels in cerebrospinal fluid. [] This suggests that the effectiveness of CBIO in increasing D-amino acid levels might vary depending on the specific D-amino acid and the biological compartment in question.
Q3: What is the significance of increasing D-serine levels in the brain?
A3: NMDA receptors play a crucial role in learning, memory, and cognition. [] Hypofunction of NMDA receptors, potentially linked to reduced D-serine levels, has been implicated in the pathophysiology of schizophrenia. [, ] Increasing D-serine levels through DAAO inhibition, like with CBIO, could potentially improve NMDA receptor function and offer therapeutic benefits in conditions like schizophrenia. [, , ]
Q4: What are the potential applications of CBIO in treating neurological disorders?
A4: Given its ability to inhibit DAAO and increase D-serine levels, CBIO has been investigated as a potential therapeutic agent for various neurological and psychiatric disorders. These include:
- Schizophrenia: CBIO could enhance the efficacy of D-serine as an add-on therapy for schizophrenia by increasing its bioavailability and reducing the required dose. [, ]
- Cognitive Impairment: By increasing D-serine levels and enhancing NMDA receptor function, CBIO might have potential for improving cognitive function in conditions associated with NMDA receptor hypofunction. []
- Neuropathic Pain: Research suggests that spinal DAAO contributes to bone cancer pain. [] DAAO inhibitors like CBIO could potentially offer a novel approach to managing pain in such conditions.
Q5: Does inhibiting DAAO with compounds like CBIO only impact D-serine levels in the brain?
A5: Research indicates that the effects of DAAO inhibition on D-serine levels might be region-specific. While DAAO inhibition doesn't seem to significantly alter D-serine levels in the rat and mice frontal cortex, it does increase D-serine levels in the cerebellum. [] This highlights the complex relationship between DAAO activity, D-serine levels, and brain region.
Q6: Are there any in vivo studies demonstrating the efficacy of CBIO in animal models of neurological disorders?
A6: Yes, studies in mice have shown that co-administration of CBIO with D-alanine attenuates prepulse inhibition deficits induced by the NMDA receptor antagonist dizocilpine. [] This suggests that CBIO, by enhancing D-alanine bioavailability, can improve NMDA receptor function in vivo and potentially alleviate some behavioral deficits associated with NMDA receptor hypofunction. []
Q7: Has CBIO been tested in clinical trials for any of these potential applications?
A7: While preclinical studies have shown promising results, the information provided in the abstracts doesn't mention any completed or ongoing clinical trials for CBIO. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.
Q8: Are there other this compound derivatives being investigated as DAAO inhibitors?
A8: Yes, research has explored the synthesis and evaluation of various this compound derivatives as DAAO inhibitors. [] This line of research aims to identify compounds with improved potency, selectivity, and pharmacokinetic properties compared to the parent compound, CBIO.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.